NR1H4 Activator 1 Exhibits 65-Fold Greater FXR Potency Than GW4064 in Cell-Based Transactivation Assays
NR1H4 activator 1 demonstrates a 65-fold improvement in FXR agonistic potency compared to the widely used reference agonist GW4064 when evaluated in human FXR Gal4-driven transactivation assays. GW4064, a first-generation synthetic FXR agonist, exhibits an EC50 of 65 nM in the same assay format . In contrast, NR1H4 activator 1 achieves an EC50 of 1 nM . This quantitative difference enables the use of substantially lower compound concentrations to achieve equivalent receptor activation, which is critical for minimizing solvent-related cytotoxicity and non-specific binding artifacts in cell-based studies.
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | GW4064: 65 nM |
| Quantified Difference | 65-fold higher potency (lower EC50) for NR1H4 activator 1 |
| Conditions | Human FXR (NR1H4) Gal4 promoter-driven transactivation assay |
Why This Matters
The 65-fold potency advantage reduces the compound mass required for equivalent target engagement, translating to lower experimental cost per data point and reduced solvent-induced artifacts in cell-based assays.
